4-chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-14-13-22(15(2)12-20(14)24)31(29,30)26-17-8-10-18(11-9-17)27-16(3)25-21-7-5-4-6-19(21)23(27)28/h4-13,26H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYMUVCQFQBHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound with potential biological activities. Its structure includes a sulfonamide group and a quinazoline moiety, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O3S |
| Molecular Weight | 453.9 g/mol |
| CAS Number | 898420-79-6 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline core followed by sulfonamide coupling. The structural integrity is confirmed through various spectroscopic methods such as NMR and mass spectrometry.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines. In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the range of 1.8 to 2.1 μM against CCRF-CEM human leukemic lymphoblasts .
The proposed mechanism of action for sulfonamide-containing compounds often involves inhibition of carbonic anhydrase (CA) enzymes, which play a critical role in tumor growth and metastasis. Inhibition of these enzymes can lead to reduced tumor pH and enhanced apoptosis in cancer cells . Moreover, compounds with quinazoline structures have been shown to interact with various molecular targets involved in cell proliferation and survival pathways.
Antioxidant Activity
In addition to antitumor effects, preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in cells, which is linked to cancer progression and other diseases . The antioxidant activity was assessed using various in vitro assays, indicating potential neuroprotective effects as well .
Case Studies and Research Findings
- Antiproliferative Studies : A study focusing on related quinazoline derivatives demonstrated their efficacy against multiple cancer cell lines with varying IC50 values, confirming the potential of this class of compounds in cancer therapy .
- Toxicity Assessment : Toxicological evaluations indicate that while some derivatives exhibit promising biological activities, they also present risks associated with acute toxicity. For instance, compounds were noted to induce enzyme production related to xenobiotic metabolism in animal models .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the quinazoline moiety can significantly influence biological activity. For example, substituents at specific positions on the benzene ring can enhance or diminish the efficacy against target enzymes .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing a quinazoline moiety exhibit significant antitumor properties. For instance, derivatives of quinazoline have been shown to inhibit the growth of various cancer cell lines. A study reported that certain analogs demonstrated IC50 values in the low micromolar range against human leukemic lymphoblasts, indicating promising antitumor activity .
Acetylcholinesterase Inhibition
The compound's structural features suggest potential as an acetylcholinesterase inhibitor, which is crucial in treating Alzheimer's disease. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase effectively. In vitro assays have shown that certain derivatives can significantly reduce enzyme activity, thereby increasing acetylcholine levels in the brain .
Case Studies
- Anticancer Properties : A study synthesized several quinazoline derivatives and tested their cytotoxicity against different cancer cell lines. The results indicated that compounds with similar sulfonamide functionalities exhibited enhanced anticancer activity compared to their non-sulfonamide counterparts.
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of sulfonamide derivatives against neurodegenerative diseases. The study highlighted that specific structural modifications led to increased inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting a dual-action mechanism beneficial for Alzheimer's treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound
- Key groups: Chloro, methyl (benzene); sulfonamide; 4-oxoquinazolinone (heterocycle).
- Synthesis: Likely involves multi-step routes, including Friedel-Crafts acylation (for sulfonamide precursors) and cyclization for quinazolinone formation.
Analog 1 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ()
- Key groups : Triazole-thione; fluorophenyl; sulfonyl.
- Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization. Tautomerism between thione and thiol forms confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) .
Analog 2 : 4-Chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide ()
- Key groups: Nitro; cyclohexadienone; sulfonamide.
- Synthesis: Likely involves nitration and condensation with cyclohexadienone precursors.
Structural Comparison Table
| Feature | Target Compound | Analog 1 (Triazole-thiones) | Analog 2 (Nitro-cyclohexadienone) |
|---|---|---|---|
| Core Heterocycle | Quinazolinone | 1,2,4-Triazole | Cyclohexadienone |
| Substituents | Cl, CH₃ (benzene) | F, X (X = H, Cl, Br) | NO₂, Cl |
| Tautomerism | No | Yes (thione ⇌ thiol) | No |
| Key IR Peaks | N/A (inferred: C=O ~1680 cm⁻¹) | C=S (1247–1255 cm⁻¹) | NO₂ (1520–1350 cm⁻¹) |
Spectroscopic and Reactivity Differences
- IR Spectroscopy: The target compound’s quinazolinone C=O stretch (~1680 cm⁻¹) would dominate, similar to hydrazinecarbothioamides in (1663–1682 cm⁻¹). Analog 1’s C=S (1247–1255 cm⁻¹) and Analog 2’s NO₂ (1350–1520 cm⁻¹) are distinct .
- Reactivity: The quinazolinone’s electron-deficient ring may undergo nucleophilic attacks, whereas Analog 1’s triazole-thione can tautomerize, altering reactivity. Analog 2’s nitro group confers electrophilic character.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodological Answer:
- Core Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves refluxing precursor sulfonamide derivatives with substituted quinazolinone intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification .
- Optimization Strategies :
- Design of Experiments (DoE) : Use factorial design to systematically vary parameters (temperature, solvent ratio, catalyst concentration) and identify optimal conditions. For example, a 2³ factorial design reduces trial-and-error approaches and identifies critical variables affecting yield .
- Computational Screening : Implement quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, as demonstrated by ICReDD’s workflow for reaction design .
Q. Which analytical techniques are most effective for characterizing structural integrity?
Methodological Answer:
Q. What protocols are recommended for evaluating solubility and stability?
Methodological Answer:
- Solubility Profiling : Perform shake-flask experiments in buffers (pH 1–12) and solvents (DMSO, ethanol) at 25°C and 37°C. Use UV-Vis spectroscopy for quantification .
- Stability Testing :
Advanced Research Questions
Q. How can computational chemistry enhance derivative design for improved target specificity?
Methodological Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with strong binding affinities (< -8 kcal/mol) and favorable ADMET profiles .
- Dynamic Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate ligand-protein interactions over 100 ns trajectories. Analyze RMSD and binding free energies (MM-PBSA) .
Q. What strategies resolve contradictions in biological activity data across assays?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in cancer cell lines) and apply multivariate regression to identify confounding variables (e.g., assay pH, cell passage number) .
- Orthogonal Assays : Validate hits using complementary methods (e.g., SPR for binding affinity vs. cell viability assays) to rule out false positives .
Q. How are structure-activity relationships (SAR) investigated for this hybrid compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro groups) and compare bioactivity. For example, 4-fluorophenyl analogs showed 2-fold higher kinase inhibition in preliminary studies .
- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields to predict activity cliffs .
Q. What tools elucidate degradation mechanisms under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
